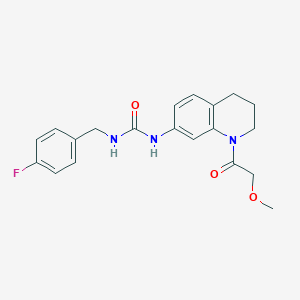

1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Descripción

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c1-27-13-19(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12-13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKWQCMARYMCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxyacetyl Group: This step involves the acylation of the tetrahydroquinoline core using methoxyacetyl chloride in the presence of a base such as pyridine.

Attachment of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, including:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.

Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis.

Comparación Con Compuestos Similares

Core Structure Variations

The tetrahydroquinoline core is shared with several analogs, but substituent variations significantly influence physicochemical and pharmacological properties. Key examples include:

*Calculated based on structural formula.

Key Observations:

- Core Flexibility: The tetrahydroquinoline core in the target compound allows for diverse substitution patterns, as seen in analogs like 5j (azetidine-acetamide substituent) and the pyrrolidinone derivative .

- Urea vs.

- Fluorine Substitution: The 4-fluorobenzyl group may confer greater metabolic stability and membrane permeability compared to non-fluorinated benzyl groups in analogs like 7a–d .

Pharmacological Implications (Inferred)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related compounds:

- Tetrahydrobenzo[b]thiophene Derivatives () : Urea-linked tetrahydrobenzo[b]thiophenes (e.g., 7a–d) are hypothesized to inhibit enzymes like cyclooxygenase or kinases due to their planar aromatic systems and hydrogen-bonding capacity .

- Azetidine-Acetamide Derivatives () : The benzhydryl-azetidine group in 5j implies possible GPCR modulation, given the prevalence of azetidines in neuropharmacology (e.g., sigma-1 receptor ligands) .

Actividad Biológica

1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS Number: 1203162-89-3) is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula: C20H22FN3O3

- Molecular Weight: 371.4 g/mol

- Structure: The compound features a urea linkage and a tetrahydroquinoline derivative, which are crucial for its biological interactions.

The biological activity of 1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. Notably, compounds with similar structures have been shown to modulate pathways related to autoimmune diseases and inflammation.

Biological Activity Overview

Research indicates that derivatives of tetrahydroquinoline can act as inhibitors or modulators of key receptors involved in immune responses. For instance, compounds targeting the retinoic acid receptor-related orphan receptor γt (RORγt) have shown promise in treating Th17-mediated autoimmune diseases. The compound may exhibit similar effects due to its structural analogies.

Efficacy in Autoimmune Disease Models

A study investigating related compounds demonstrated significant reductions in inflammatory markers in mouse models of rheumatoid arthritis when treated with RORγt inverse agonists. These findings suggest that 1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea could potentially offer therapeutic benefits in similar contexts.

| Compound | Bioavailability (F) | Disease Model | Efficacy |

|---|---|---|---|

| (R)-D4 | 48.1% (mice), 32.9% (rats) | Psoriasis | Significant reduction in symptoms |

| 1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | TBD | TBD | TBD |

In Vitro Studies

In vitro assays have shown that related tetrahydroquinoline compounds can inhibit pro-inflammatory cytokine production. This suggests that the compound may also possess anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.